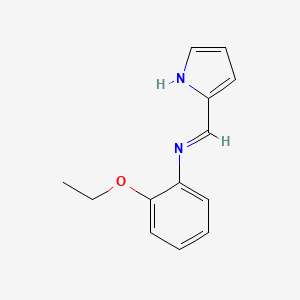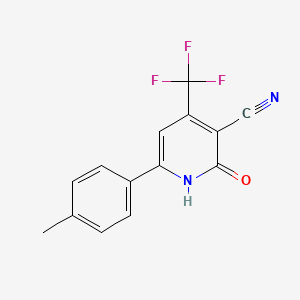
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of these compounds .
Synthesis Analysis
Trifluoromethylpyridines can be synthesized through various methods. One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the vapor-phase reaction, which allows for good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be analyzed using various techniques such as FT-RAMAN, IR, NLO, NBO, and HOMO–LUMO analysis .Chemical Reactions Analysis
Trifluoromethylated compounds are known for their reactivity. They can undergo various chemical reactions, including transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties include enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen
Application 1: Perovskite Solar Cells
- Summary of Application: The compound is used as a passivation agent in the production of perovskite solar cells (PSCs). It helps to reduce defect density and increase the crystallinity of perovskite films, thereby enhancing the efficiency and stability of PSCs .
- Methods of Application: The compound is introduced into the perovskite precursor solution. It coordinates with Lewis acid Pb2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .
- Results: The power conversion efficiency (PCE) of PSCs increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (VOC), short circuit current density (JSC) and fill factor (FF). After 30 days of storage, the PCE of the PSC was maintained at 61.9% of its initial value .
Application 2: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- Summary of Application: The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Results: The results would also depend on the specific application. In general, the use of this compound can help to improve the efficiency and effectiveness of the production process .
Application 3: Agrochemicals
- Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, which include the compound you mentioned, are key structural ingredients for the development of many agrochemical compounds . They are used to maintain crop production and prevent crop losses caused by parasites .
- Methods of Application: The specific methods of application would depend on the particular agrochemical being produced. Generally, TFMP groups are introduced within the structures of other molecules through synthetic methods .
- Results: The use of these compounds has helped to meet the increasing demand for agrochemicals over the last 30 years .
Application 4: Pharmaceuticals
- Summary of Application: Trifluoromethyl group-containing compounds, including the one you mentioned, are found in many FDA-approved drugs . They exhibit numerous pharmacological activities .
- Methods of Application: The specific methods of application would depend on the particular drug being produced. Generally, the trifluoromethyl group is incorporated into potential drug molecules through synthetic methods .
- Results: Over the past 20 years, the trifluoromethyl group has been included as one of the pharmacophores in 19 FDA-approved drugs .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEBWSHEZJTXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/no-structure.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
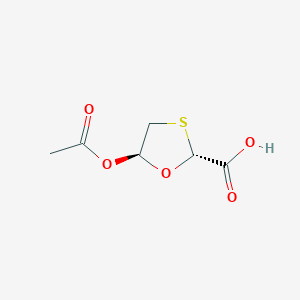
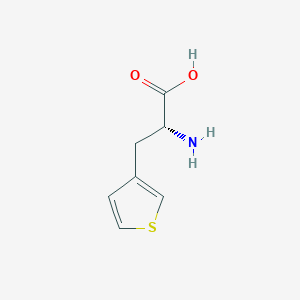
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)
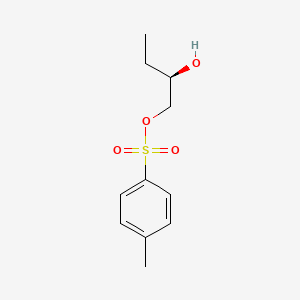
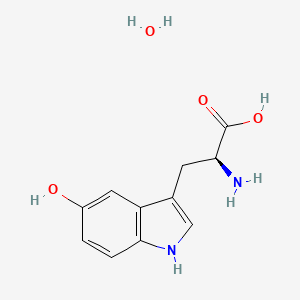
![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)
